(2,6-Dimethylcyclohexyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethylcyclohexyl)methanamine” is represented by the InChI code1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3
. This indicates that the compound has a cyclohexyl ring with two methyl groups at the 2nd and 6th positions, and a methanamine group attached to the ring. Physical And Chemical Properties Analysis
“(2,6-Dimethylcyclohexyl)methanamine” is a liquid . It has a molecular weight of 141.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Surface-Catalyzed Reactions
The interaction between organic compounds such as 2,2-dimethylpropanal and methanamine on surfaces can lead to the formation of imines, which are crucial intermediates in various chemical syntheses. These reactions, often catalyzed by surfaces and influenced by wall-associated water, mirror processes in biological systems like pyridoxal-catalyzed transamination, highlighting the role of (2,6-Dimethylcyclohexyl)methanamine analogs in mimicking or understanding biochemical pathways (Mascavage, Sonnet, & Dalton, 2006).
Synthesis and Characterization of Novel Compounds
Novel compounds such as 1,3-Dithiolane derivatives can be synthesized through reactions involving (2,6-Dimethylcyclohexyl)methanamine analogs. These compounds are characterized using techniques like NMR and X-ray diffraction, contributing to the field of organic chemistry by providing new molecules with potential applications in materials science and medicinal chemistry (Zhai, 2014).
Catalysis and Ligand Development
The development of new catalysts and ligands based on Schiff base compounds derived from (2,6-Dimethylcyclohexyl)methanamine analogs is an area of active research. These catalysts and ligands, often involving metals like palladium and platinum, are essential for various organic transformations, including asymmetric synthesis and anticancer activity testing. Such research contributes to the advancement of synthetic methodologies and the discovery of new drugs (Mbugua et al., 2020).
Hydroxylation of Alkanes
Diiron(III) complexes utilizing (2,6-Dimethylcyclohexyl)methanamine analogs as ligands serve as functional models for enzymes like methane monooxygenases. These models are instrumental in studying and mimicking the enzyme-catalyzed hydroxylation of alkanes, a reaction of significant interest for industrial applications and the understanding of biological oxidation processes (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
(2,6-dimethylcyclohexyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXAVWILUZMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylcyclohexyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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